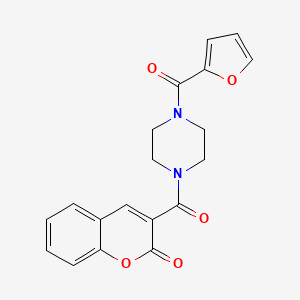

3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one

Description

3-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one is a coumarin derivative featuring a piperazine linker substituted with a furan-2-carbonyl group at the 4-position. Its synthesis typically involves coupling 3-(piperazine-1-carbonyl)-2H-chromen-2-one with furan-2-carbonyl chloride in dichloromethane (DCM) using a base such as DIPEA (N,N-diisopropylethylamine) (). The compound’s structure is confirmed via spectral characterization, including $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS. Key $ ^1H $ NMR signals include aromatic protons (δ 7.68–7.41 ppm for coumarin) and piperazine/furan-related peaks (δ 3.53–2.65 ppm) ().

Properties

IUPAC Name |

3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c22-17(14-12-13-4-1-2-5-15(13)26-19(14)24)20-7-9-21(10-8-20)18(23)16-6-3-11-25-16/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHUVPITEWQBFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate 4-(furan-2-carbonyl)piperazine. This intermediate is subsequently acylated with 2H-chromen-2-one under appropriate conditions to yield the final product.

-

Preparation of Furan-2-carbonyl Chloride

Reagents: Furan-2-carboxylic acid, thionyl chloride.

Conditions: Reflux in anhydrous conditions.

-

Formation of 4-(Furan-2-carbonyl)piperazine

Reagents: Furan-2-carbonyl chloride, piperazine.

Conditions: Stirring at room temperature in an inert atmosphere.

-

Acylation with 2H-chromen-2-one

Reagents: 4-(Furan-2-carbonyl)piperazine, 2H-chromen-2-one, coupling agents (e.g., EDC, DCC).

Conditions: Stirring in an appropriate solvent (e.g., dichloromethane) at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

- Anticancer Activity: Studies have shown that derivatives of chromen-2-one compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the piperazine and furan groups may enhance these effects by improving solubility and bioavailability .

- Antimicrobial Properties: Research indicates that compounds with similar structures display antimicrobial activity against a range of pathogens. The furan moiety is particularly noted for its role in enhancing such biological activities.

Organic Synthesis

3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one serves as an important building block in organic synthesis:

- Synthesis of Complex Molecules: Its unique functional groups allow for further derivatization, making it a versatile intermediate in the synthesis of more complex organic molecules. This includes the development of novel pharmaceuticals and agrochemicals .

Biological Research

The compound's interaction with biological systems is an area of active investigation:

- Mechanism of Action Studies: Research has focused on how this compound interacts with specific cellular targets, potentially modulating signaling pathways involved in cell growth and apoptosis. Understanding these mechanisms can lead to the development of new therapeutic strategies .

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives similar to 3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways, showcasing its potential as a lead compound for anticancer drug development .

Case Study 2: Antimicrobial Properties

Another research effort focused on assessing the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated promising activity, suggesting that modifications to the piperazine ring could enhance effectiveness against resistant strains .

Mechanism of Action

The mechanism of action of 3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes. For instance, its inhibition of acetylcholinesterase occurs through binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Sulfonyl-Substituted Piperazine-Coumarin Derivatives

Compounds such as 3-(4-(ethylsulfonyl)piperazine-1-carbonyl)-2H-chromen-2-one and 3-(4-((5-bromothiophen-2-yl)sulfonyl)piperazine-1-carbonyl)-2H-chromen-2-one () share the coumarin-piperazine core but differ in the substituent at the piperazine nitrogen.

| Compound | Substituent | Molecular Formula | HRMS [M+H]$^+$ | Yield |

|---|---|---|---|---|

| Target compound | Furan-2-carbonyl | C${18}$H${15}$N$2$O$5$ | N/A | ~75–81%* |

| 3-(4-(Ethylsulfonyl)piperazine-1-carbonyl) | Ethylsulfonyl | C${16}$H${17}$N$2$O$5$S | N/A | 65% |

| 3-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazine) | 5-Bromothiophene-2-sulfonyl | C${18}$H${16}$BrN$2$O$5$S | 482.9679 | 75–81% |

*Inferred from analogous synthesis procedures ().

Key Differences :

- Synthetic Yields : Sulfonamide derivatives (75–81%) are synthesized in higher yields than the furan-carbonyl analog, possibly due to better reactivity of sulfonyl chlorides ().

Heterocyclic-Substituted Coumarin-Piperazine Derivatives

Compounds like 6-bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one () and (Z)-3-(1-allyl-1H-indol-3-yl)-2-(4-(2-oxo-2H-chromen-4-yl)piperazine-1-carbonyl)acrylonitrile () replace the piperazine-furan moiety with heterocycles (pyrazole, indole).

Key Differences :

- Synthetic Complexity : Heterocyclic derivatives require multi-step syntheses (e.g., hydrazine cyclization, microwave irradiation), whereas the target compound is synthesized via straightforward amide coupling ().

Substituted Phenyl-Piperazine-Coumarin Derivatives

Examples include 7-hydroxy-3-(4-(4-nitrophenyl)piperazine-1-carbonyl)-2H-chromen-2-one () and 6-bromo-3-[4-(3-chlorophenyl)piperazine-1-carbonyl]chromen-2-one ().

Key Differences :

- Pharmacological Targets : Nitrophenyl derivatives target carbonic anhydrase isoforms (CA IX/XII), while chloro-substituted analogs show antiproliferative effects ().

- Polarity : The furan-carbonyl group offers balanced lipophilicity, whereas nitro groups increase polarity, affecting membrane permeability.

Other Carbonyl-Modified Piperazine-Coumarin Derivatives

4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (KU-0059436, AZD2281) () replaces coumarin with phthalazinone but retains the piperazine-carbonyl motif.

Key Differences :

- Core Structure: Phthalazinone derivatives inhibit PARP-1/2 (poly-ADP ribose polymerase), demonstrating standalone activity in BRCA-deficient cancers ().

- Carbonyl Group Impact : Cyclopropanecarbonyl enhances steric bulk and metabolic stability compared to furan-carbonyl.

Biological Activity

3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique combination of a furan ring, a piperazine moiety, and a chromenone core. Its molecular formula is with a molecular weight of 348.34 g/mol. The synthesis typically involves several steps:

- Formation of furan-2-carbonyl chloride : Furan-2-carboxylic acid is reacted with thionyl chloride.

- Acylation of piperazine : The furan-2-carbonyl chloride is reacted with piperazine to yield 4-(furan-2-carbonyl)piperazine.

- Coupling with chromenone : The 4-(furan-2-carbonyl)piperazine is coupled with 6-nitro-2H-chromen-2-one to produce the final product .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Activity : It may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death.

- Anticancer Properties : Research indicates potential mechanisms involving apoptosis induction and inhibition of cell proliferation through modulation of signaling pathways .

Antimicrobial Activity

Studies have demonstrated that derivatives of chromenone compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that modifications to the chromenone structure can enhance activity .

Anticancer Activity

Research has indicated that 3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one may induce apoptosis in cancer cells. In vitro studies have shown that it can inhibit proliferation in several cancer cell lines, making it a candidate for further investigation in cancer therapy .

Neuroprotective Effects

Some studies suggest that derivatives containing similar structural motifs exhibit neuroprotective effects by inhibiting oxidative stress and inflammation pathways. This could be particularly relevant for conditions like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of related compounds in vitro against human breast cancer cells (MCF-7). The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting a strong potential for therapeutic applications.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 60 |

| 50 | 30 |

| 100 | 10 |

Case Study 2: Antimicrobial Activity

In another study, the compound's antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both strains, indicating promising antimicrobial properties.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 25 |

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals differences in biological activity based on functional group variations:

| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| 3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one | ~10 | ~25 |

| 3-(4-(pyrazine-2-carbonyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one | ~15 | ~30 |

| 3-(4-(benzoyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one | ~20 | ~35 |

Q & A

Q. What computational methods predict pharmacokinetic properties?

- Methodological Answer : Tools like SwissADME estimate:

- Lipophilicity : LogP values (e.g., ~3.2 for similar coumarins) .

- Solubility : ESOL predictions align with experimental data (e.g., >48.7 µg/mL at pH 7.4 in ) .

- Bioavailability : Rule-of-five compliance (molecular weight <500, hydrogen bond donors <5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.